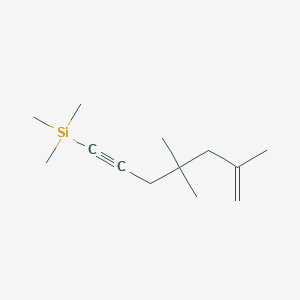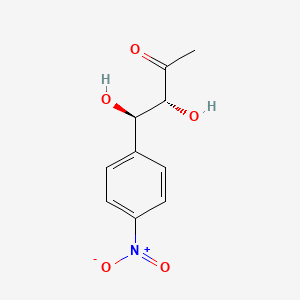
4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoline core with a cyclohexylidenehydrazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one typically involves the reaction of 2-cyclohexylidene acetaldehydes with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst . This reaction forms tricyclic products with good to high yield and excellent enantioselectivity . The diastereoselectivity of the reaction depends on the substituent in the 2-cyclohexylidene acetaldehydes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: Substitution reactions can occur at the quinoline core or the cyclohexylidenehydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism by which 4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Cyclohexylidenehydrazinyl)benzoic acid
- 2-(2-Cycloalkylidenehydrazinyl)-6-chloro-N’-cyclo-alkylidenepyridine-4-carbohydrazide
- 2-(2-(1-(4-Substituted phenyl)ethylidene)hydrazinyl)-6-chloro-N’- (1-(4-substituted phenyl)ethylidene)pyridine-4-carbohydrazide
Uniqueness
4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one stands out due to its combination of a quinoline core with a cyclohexylidenehydrazinyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
649748-94-7 |
|---|---|
Molekularformel |
C16H19N3O2 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
4-(2-cyclohexylidenehydrazinyl)-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H19N3O2/c1-21-14-9-5-8-12-13(10-15(20)17-16(12)14)19-18-11-6-3-2-4-7-11/h5,8-10H,2-4,6-7H2,1H3,(H2,17,19,20) |
InChI-Schlüssel |
UJZQCYKKSWNBGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1NC(=O)C=C2NN=C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)

![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)


![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)


